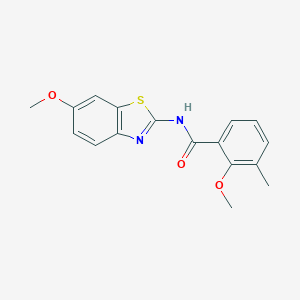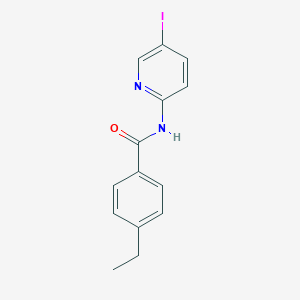![molecular formula C23H22N4O2 B277842 N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B277842.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide, also known as BPN or BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease. BPN14770 is a potent inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain.
Mécanisme D'action
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 is a selective inhibitor of PDE4D, an enzyme that plays a key role in regulating the levels of cAMP in the brain. By inhibiting PDE4D, N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) signaling pathway. The PKA signaling pathway is involved in a wide range of cellular processes, including synaptic plasticity, neurogenesis, and inflammation.
Biochemical and Physiological Effects
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has been shown to have a wide range of biochemical and physiological effects in the brain. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has been shown to increase the levels of cAMP and activate the PKA signaling pathway, which leads to the activation of various downstream targets. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neurogenesis. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has also been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has several advantages for lab experiments. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 is a small molecule drug that can easily penetrate the blood-brain barrier, making it an ideal candidate for the treatment of cognitive disorders. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has also been shown to have a good safety profile in animal studies. However, N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has some limitations for lab experiments. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 is a potent inhibitor of PDE4D, which is involved in a wide range of cellular processes. This makes it difficult to determine the specific effects of N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 on cognitive function.
Orientations Futures
There are several future directions for the research on N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770. One direction is to further investigate the mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 and its downstream targets. Another direction is to conduct clinical trials to determine the efficacy of N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, future research could focus on developing more potent and selective inhibitors of PDE4D that have fewer off-target effects.
Méthodes De Synthèse
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 was synthesized using a multi-step process that involved the reaction of 4-(4-benzoyl-1-piperazinyl)aniline with nicotinoyl chloride. The resulting product was purified using column chromatography and characterized using various spectroscopic techniques. The synthesis method was optimized to provide a high yield of pure N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770.
Applications De Recherche Scientifique
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has been extensively studied in preclinical models of cognitive impairment and has shown promising results in improving cognitive function. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has been shown to enhance synaptic plasticity, increase neurogenesis, and reduce neuroinflammation in the brain. N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide14770 has also been shown to improve memory and learning in animal models of Alzheimer's disease.
Propriétés
Nom du produit |
N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide |
|---|---|
Formule moléculaire |
C23H22N4O2 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H22N4O2/c28-22(19-7-4-12-24-17-19)25-20-8-10-21(11-9-20)26-13-15-27(16-14-26)23(29)18-5-2-1-3-6-18/h1-12,17H,13-16H2,(H,25,28) |
Clé InChI |
UVDNNQFOHZEGIN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-fluorobenzamide](/img/structure/B277759.png)
![5-bromo-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B277766.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-methoxybenzamide](/img/structure/B277767.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylbenzamide](/img/structure/B277768.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B277770.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide](/img/structure/B277772.png)
![2-(4-chlorophenoxy)-2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B277773.png)
![2-fluoro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277776.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B277777.png)
![2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B277778.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B277779.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B277781.png)

